molecular formula C20H22N2O3 B2697674 3-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941872-63-5

3-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No. B2697674
CAS RN: 941872-63-5
M. Wt: 338.407
InChI Key: AABOMXVLWDSEKV-UHFFFAOYSA-N
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Description

3-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide, also known as MP-10, is a novel synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MP-10 belongs to the class of compounds known as piperidine derivatives and has been shown to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Pharmacological Properties and Clinical Use

"3-methoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide" shares a structural similarity with Metoclopramide, a compound extensively reviewed for its pharmacological properties and clinical applications in gastro-intestinal diagnostics and treatments. Metoclopramide exhibits a wide range of applications, from facilitating radiological identification of lesions in the small intestine to ameliorating drug-induced vomiting and promoting gastric emptying prior to anesthesia. It's noteworthy for its rapid effects on the motility of the gastro-intestinal tract, enhancing peristalsis and accelerating transit through the duodenum and jejunum. Despite its beneficial effects, it presents minimal side effects, which are generally transient. The understanding of Metoclopramide's pharmacodynamics and kinetics offers insights into the potential applications of structurally related compounds, including "this compound" in similar medical scenarios (Pinder et al., 2012).

Potential in Alternative Medicine

Exploration into naturally occurring compounds and their derivatives, such as Osthole, offers a blueprint for the therapeutic potentials of "this compound". Osthole demonstrates a plethora of pharmacological actions including neuroprotective, osteogenic, and anticancer activities. Its efficiency and the mechanisms of action, particularly its modulatory effect on cyclic nucleotide levels, illuminate the path for investigating similar compounds for use in alternative medicine. Understanding Osthole's bioactivities can guide research into structurally related benzamide derivatives for their multitarget potential in treating various conditions (Zhang et al., 2015).

Environmental Impact and Safety

The environmental presence and biodegradability of chemicals like Parabens and their impact on aquatic environments underscore the importance of evaluating the environmental and health safety of chemicals, including "this compound". Research on Parabens highlights the need for comprehensive studies on the fate, behavior, and potential endocrine-disrupting effects of such compounds in the environment, advocating for similar scrutiny for all chemical agents released into ecosystems (Haman et al., 2015).

properties

IUPAC Name

3-methoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-12-16(9-10-18(14)22-11-4-3-8-19(22)23)21-20(24)15-6-5-7-17(13-15)25-2/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AABOMXVLWDSEKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC(=CC=C2)OC)N3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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